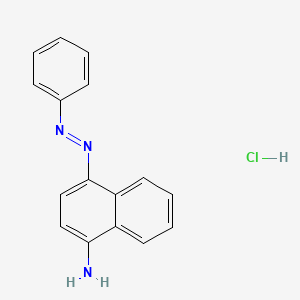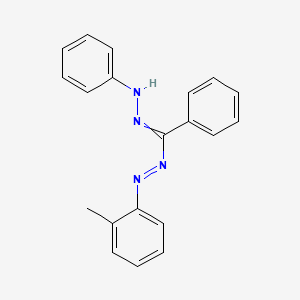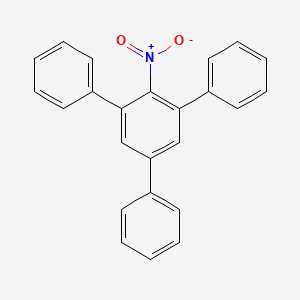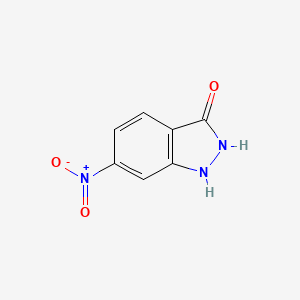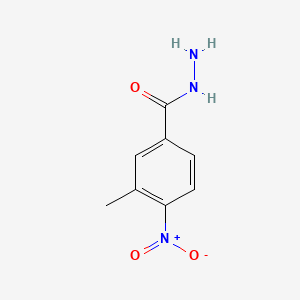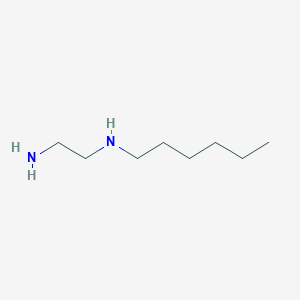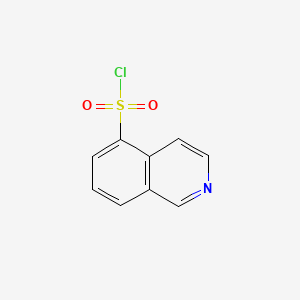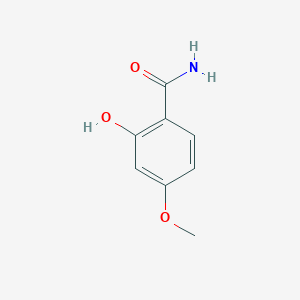
4-Methoxysalicylamide
Overview
Description
Mechanism of Action
Target of Action
It has been reported to exhibit antimicrobial activities against several foodborne bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a way that inhibits their growth and proliferation
Biochemical Pathways
Given its antimicrobial activity, it is plausible that it interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
Given its antimicrobial activity, it is likely that it leads to the inhibition of bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
4-Methoxysalicylamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial properties, making it effective against a range of foodborne bacteria such as Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . The antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes related to stress responses and metabolic pathways. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its antimicrobial activity is partly due to the inhibition of bacterial enzymes essential for cell wall synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity and modulation of metabolic enzymes. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm but can also be found in other organelles such as the mitochondria and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of this compound can vary depending on its subcellular localization, affecting its interactions with biomolecules and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxysalicylamide typically involves the reaction of a C4 or higher alkyl ester of salicylic acid or its derivatives with amines such as monoalkylamines, dialkylamines, or ammonia in the presence of alcohol . This method yields a high purity product with a cycle time of about 2 days and a yield of approximately 95% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of salicylic acid with a C4 or higher alcohol in the presence of sulfuric acid, sulfonic acid, or a mineral acid, followed by the reaction with amines .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxysalicylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Methoxysalicylamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and as a precursor in organic synthesis.
Comparison with Similar Compounds
Salicylamide: Known for its analgesic and antipyretic properties.
4-Methoxysalicylaldehyde: Used for its antimicrobial properties.
4-Hydroxysalicylamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxysalicylamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity in certain chemical reactions compared to its hydroxyl counterpart .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRZPCPWKCINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406680 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-77-3 | |
| Record name | 4-Methoxysalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?
A1: The research suggests that this compound derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that this compound derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.
Q2: What is the structural basis for the observed tyrosinase inhibitory activity of this compound derivative 4d?
A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


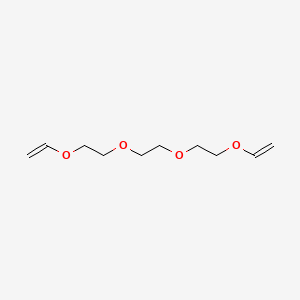
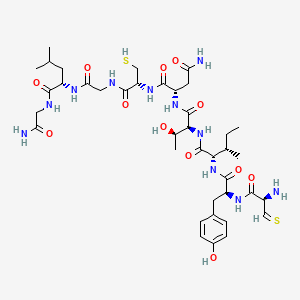
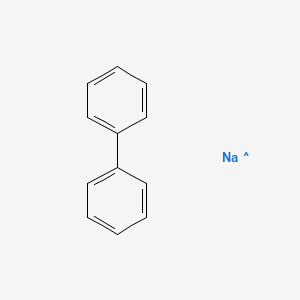
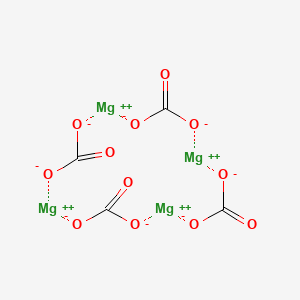

![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
